Ethyl 2-(methylamino)acetate

Descripción

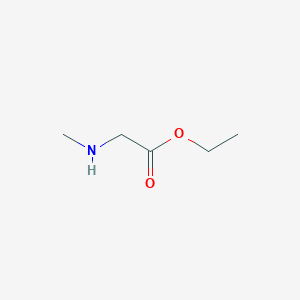

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(methylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-8-5(7)4-6-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKSUULMJNNXHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157299 | |

| Record name | Glycine, N-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13200-60-7 | |

| Record name | Glycine, N-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013200607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13200-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13200-60-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Methylamino Acetate and Its Derivatives

Established Synthetic Routes to Ethyl 2-(methylamino)acetate

The synthesis of this compound, a non-commercial compound, and its analogs relies on well-established transformations in organic chemistry. The primary approaches involve the formation of the core α-amino ester structure through methods such as nucleophilic substitution and reductive amination.

Nucleophilic Substitution Approaches to α-Methylamino Esters

Nucleophilic substitution is a cornerstone for the formation of α-amino esters. A common strategy involves the reaction of an α-haloester, such as ethyl bromoacetate, with an amine. However, direct alkylation of amines can be challenging to control, often leading to mixtures of mono- and di-alkylated products. masterorganicchemistry.com

To achieve more selective mono-N-alkylation, a multi-step approach using a protecting group on the amine is often employed. The Fukuyama amine synthesis protocol provides a high-yield pathway for creating N-methyl amino acids. researchgate.net A variation of this involves using a nitrophenylsulfonyl protecting group. In this method, an α-amino ester is first protected, then alkylated, and finally deprotected to yield the desired N-alkylated product without significant racemization of chiral centers. researchgate.net

Table 1: Representative Steps for N-Alkylation via Sulfonamide Intermediate researchgate.net

| Step | Description | Reagents | Product Type |

|---|---|---|---|

| 1. Protection | The primary amino group of an α-amino acid methyl ester is protected with an o-nitrobenzenesulfonyl (nosyl) group. | o-Nitrobenzenesulfonyl chloride | N-nosyl-α-amino acid methyl ester |

| 2. N-Alkylation | The protected amine is alkylated, for example, using an alkyl tosylate under microwave irradiation. | Alkyl tosylate, Base (e.g., K₂CO₃) | N-alkyl-N-nosyl-α-amino acid methyl ester |

Reductive Amination Strategies in the Synthesis of this compound

Reductive amination offers a highly versatile and controlled alternative to direct alkylation for synthesizing substituted amines. masterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. mdpi.com This method effectively prevents the over-alkylation issues common in direct substitution reactions. masterorganicchemistry.com

For the synthesis of this compound, the reaction would typically involve ethyl glyoxylate (B1226380) and methylamine (B109427). A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they selectively reduce the iminium ion in the presence of the initial aldehyde or ketone. masterorganicchemistry.com

Table 2: General Scheme for Reductive Amination masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Reducing Agent Examples | Product |

|---|

This strategy is widely applicable for installing various alkyl groups onto an amine by selecting the appropriate aldehyde or ketone. masterorganicchemistry.com For instance, a patented synthesis for a related compound, tert-butyl 2-(methylamino)ethylcarbamate, utilizes paraformaldehyde (as a source of formaldehyde) and sodium borohydride (B1222165) as the reducing agent. google.com

Multi-Step Synthesis Pathways for Substituted Methylaminoacetates

The construction of more complex or substituted methylaminoacetates often requires multi-step synthetic sequences. savemyexams.commsu.edu These pathways allow for the introduction of diverse functional groups and structural complexity. Retrosynthetic analysis is a key tool for designing these routes, by working backward from the complex target molecule to simpler, commercially available starting materials. youtube.comyoutube.com

An example of a multi-step synthesis is the preparation of N-methyl-DL-aspartic acid derivatives. This synthesis can begin with a Michael addition of methylamine to dimethyl fumarate. researchgate.net Subsequent transformations and hydrolysis can lead to the desired substituted amino acid, showcasing a pathway that builds complexity from simple precursors. researchgate.net

A modular approach for synthesizing α,α-diaryl α-amino esters demonstrates a sophisticated multi-step strategy where three components are combined in a single operation. acs.org This process involves the reaction of an α-keto ester with a Bi(V) arylating agent and an amine nucleophile, allowing for significant variation and diversity in the final product. acs.org This highlights how multi-step planning can lead to efficient and versatile syntheses of highly substituted amino ester derivatives. acs.org

Stereoselective Synthesis of Chiral this compound Derivatives

Introducing chirality with high stereocontrol is a critical aspect of modern organic synthesis, particularly for applications in pharmaceutical research. Several strategies exist for the stereoselective synthesis of chiral α-amino esters.

One established method involves the use of chiral auxiliaries. For instance, the Oppolzer sultam can be coupled to an α-ketoester precursor, directing a subsequent stereoselective amination reaction. After the C-N bond is formed, the auxiliary is cleaved under basic conditions to yield the chiral amino ester with high enantiomeric excess.

Catalytic asymmetric hydrogenation using chiral metal complexes is another powerful technique. Chiral ruthenium catalysts have been successfully used in the dynamic kinetic resolution (DKR) of racemic α-amino ketones, producing chiral β-amino alcohols with excellent enantiomeric and diastereomeric purities. This principle can be adapted for the synthesis of chiral amino esters.

More recent advancements include tandem catalysis systems. A process using palladium and isothiourea relay catalysis enables the enantioselective synthesis of α-amino acid derivatives from glycine (B1666218) ester precursors. acs.org This method proceeds through a Pd-catalyzed allylic amination followed by an enantioselective evitachem.comvulcanchem.com-sigmatropic rearrangement, yielding products with high stereoselectivity. acs.org

Table 3: Comparison of Stereoselective Synthesis Strategies

| Method | Principle | Key Reagents/Catalysts | Advantage |

|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Oppolzer sultam | High enantiomeric excess, reliable. |

| Asymmetric Hydrogenation (DKR) | A chiral catalyst selectively hydrogenates one enantiomer of a racemic starting material that is rapidly equilibrating. | Chiral Ruthenium complexes (e.g., RuCl₂[(S)-Tol-BINAP]) | High efficiency, atom economy. |

Advanced Synthetic Modifications and Derivatization

The reactivity of the methylamino group in this compound allows for a wide range of synthetic modifications and derivatizations, enabling the creation of diverse molecular structures.

Amine Group Derivatization and Subsequent Transformations

The secondary amine functionality is a versatile handle for further chemical transformations. Derivatization can be used to install protecting groups, modify the molecule's properties, or prepare it for subsequent reactions. researchgate.net

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetic anhydride) in the presence of a base yields N-acetyl derivatives. researchgate.net

Carbamate Formation: Reaction with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) provides the N-Boc protected amine, a crucial intermediate in peptide synthesis and other transformations. mdpi.comresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) yields N-tosyl derivatives, which can serve as protecting groups or modify the amine's chemical behavior. researchgate.net

Further Alkylation: While challenging, further alkylation can be achieved to produce tertiary amines. researchgate.net

These derivatizations are not only for protection but are integral to building more complex molecules. For example, a series of N-alkyl, N-tosyl, and N-acetyl derivatives of related aminoethyl-phthalazinones were synthesized as part of a pathway to access other target compounds. researchgate.net The choice of derivatizing agent can dramatically alter the chemical properties and subsequent reactivity of the parent molecule. researchgate.net

Table 4: Common Amine Derivatization Reagents and Products

| Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|

| Acyl Halide/Anhydride | Acetic Anhydride | N-acetyl amide |

| Dicarbonate | Di-tert-butyl dicarbonate (Boc₂O) researchgate.net | N-Boc carbamate |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride (TsCl) researchgate.net | N-Tosyl sulfonamide |

Ester Moiety Transformations and Their Synthetic Utility

The ethyl ester group in this compound and its derivatives is a versatile functional group that can undergo several transformations to yield a variety of useful compounds. These transformations are crucial in modifying the properties of the parent molecule for applications in various fields, including medicinal chemistry and materials science.

Common transformations of the ester moiety include:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (allylamino)acetic acid. vulcanchem.com

Transesterification: Reaction with an alcohol, such as methanol (B129727) in the presence of an acid catalyst like sulfuric acid, can convert the ethyl ester to a methyl ester.

Reduction: The ester can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). vulcanchem.comsmolecule.com For instance, the reduction of ethyl 2-(oxetan-3-yl)acetate with LiAlH₄ produces 2-(oxetan-3-yl)ethanol (B1589197) in an 85% yield.

Amidation: Reaction with amines leads to the formation of amides. vulcanchem.com

Substitution: The ester group can undergo nucleophilic substitution with various nucleophiles to introduce different functionalities.

These transformations are summarized in the following table:

| Transformation | Reagents/Conditions | Product Type |

| Hydrolysis | Acid or Base | Carboxylic Acid |

| Transesterification | Alcohol, Acid Catalyst | Different Ester |

| Reduction | LiAlH₄ | Alcohol |

| Amidation | Amine | Amide |

| Nucleophilic Substitution | Nucleophile | Substituted Derivative |

Synthesis of Analogues with Substituted Aryl or Heterocyclic Moieties

The synthesis of analogues of this compound featuring substituted aryl or heterocyclic moieties is a significant area of research, driven by the potential for these modifications to impart valuable biological activities.

One common approach involves the reaction of a substituted aryl or heterocyclic compound with a reagent that introduces the ethyl acetate (B1210297) side chain. For example, Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate can be synthesized through various methods, including the alkylation of pyridine (B92270) derivatives, formation of the amine through reductive amination, and subsequent esterification. evitachem.com

Another strategy is to start with a precursor already containing the aryl or heterocyclic ring and then build the rest of the molecule. For instance, the synthesis of 2-(arylamino)-thiazole-4-carboxylic acids can be achieved by reacting 3-bromo-2-oxopropanoic acid ethyl ester with an arylthiourea. nih.gov These can then be further modified.

The synthesis of ethyl 2-[5-(methylamino)-1H-imidazo[4,5-b]pyridin-2-yl]acetate represents another example of incorporating a heterocyclic system. fluorochem.co.uk Similarly, Sonogashira-type coupling reactions are employed to form C-C bonds between carboxylic acid chlorides and terminal acetylenes, which is a key step in synthesizing various heterocyclic analogues. mdpi.com

Formation of Macrocyclic Ligands and Polyamine Derivatives

This compound and its derivatives serve as valuable building blocks for the synthesis of more complex structures like macrocyclic ligands and polyamines. These larger molecules have applications in areas such as metal ion chelation and drug delivery. researchgate.netgoogle.com

The synthesis of macrocyclic ligands often involves the reaction of precursor molecules containing multiple reactive sites that can be linked together to form a large ring. For example, the synthesis and characterization of the macrocyclic ligand 1,4,7,13-tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane (B12560924) has been reported. researchgate.net

Polyamine derivatives can be synthesized by reacting a starting material with a polyamine or by building up the polyamine chain step-wise. For instance, a series of oleanane (B1240867) diamino- and polyamino-derivatives have been synthesized and evaluated for their antimicrobial activities. nih.gov The synthesis of various polyamine analogues, including bis(ethyl)polyamine derivatives, has also been a focus of research for their potential as chemotherapeutic agents. researchgate.netacs.org

Reaction Mechanisms in the Synthesis of this compound and Its Analogues

Understanding the reaction mechanisms involved in the synthesis of this compound and its analogues is crucial for optimizing reaction conditions and predicting product outcomes.

Mechanistic Studies of Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction type in the synthesis of these compounds. A notable example is the Michael addition, where a carbanion adds to an α,β-unsaturated carbonyl compound. uomustansiriyah.edu.iq

A proposed mechanism for a double nucleophilic addition to an iminomalonate involves the initial attack of a Grignard reagent at the nitrogen atom to form a halomagnesium enolate. This intermediate is then oxidized to form an iminium salt, which is subsequently attacked by a second nucleophile, such as tetraallylstannane, to yield the final product. rsc.org Control experiments have indicated that a radical pathway is not involved in this particular reaction. rsc.org

Investigation of Reductive Amination Mechanisms

Reductive amination is a widely used method for forming amines from carbonyl compounds. The process typically involves the reaction of an amine with a ketone or aldehyde to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com

The mechanism of iron-catalyzed reductive aminations without the use of hydrogen gas has been investigated. It was found that paraformaldehyde can be converted to syngas (CO + H₂), which then acts as the reducing agent. nih.gov The reaction proceeds through the formation of an imine, which is then reduced. nih.gov In some cases, intramolecular reductive amination can occur, where the amine and carbonyl group are part of the same molecule, leading to the formation of cyclic amines.

Analysis of Ring-Narrowed and Ring-Enlarged Rearrangement Products in Derivative Synthesis

During the synthesis of derivatives, particularly in reactions involving cyclic structures, rearrangements can occur, leading to the formation of unexpected products. For instance, in the Mitsunobu alkylation of phthalazinones and indazolols with cyclic amines, both ring-narrowed and ring-enlarged rearrangement products have been isolated and characterized. researchgate.net

The formation of these products is often explained by the existence of a bicyclic intermediate. researchgate.net For example, the reaction of phthalazinones with optically active amines has been shown to proceed through a stereospecific reaction mechanism, suggesting a well-defined intermediate state. researchgate.net Similarly, ester-to-amide rearrangements have been observed in certain prodrugs, a process that can be influenced by the structure of the starting material. nih.gov In some cases, a smolecule.comevitachem.com-sigmatropic rearrangement can be a key step in the synthesis of α-amino acid derivatives. acs.org

Stereochemical Control in Derivative Synthesis

The control of stereochemistry is paramount in the synthesis of derivatives of this compound, as the spatial arrangement of atoms can significantly influence the biological activity and physical properties of the molecule. The development of stereospecific drugs is often driven by findings that only one enantiomer possesses the desired therapeutic effect, while the other may be inactive or contribute to adverse effects. Synthetic strategies are therefore geared towards producing enantiomerically pure or enriched compounds.

Key approaches to achieve stereochemical control include:

Use of Chiral Starting Materials: A common strategy involves starting with an enantiomerically pure precursor. For instance, non-natural amino acids like (R)- and (S)-3-fluoro-2-methyl-2-N-(methylamino)propanoic acid have been synthesized from enantiomerically pure (S)- and (R)-α-methyl-serine, respectively. nih.gov This method transfers the chirality of the starting material to the final product.

Asymmetric Catalysis: This powerful technique uses a chiral catalyst to direct a reaction towards the formation of one enantiomer over the other. In the direct N-alkylation of α-amino acid esters, a ruthenium-based catalyst has been used to achieve high retention of enantiomeric excess (ee). nih.gov For example, the N-alkylation of various phenylalanine esters with different alcohols proceeded with excellent selectivity and high retention of stereochemistry (92-97% ee retention). nih.gov

Diastereodivergent Catalysis: Advanced catalytic systems can produce different diastereomers from the same set of starting materials by simply changing the catalyst. A pair of chiral bis(amidine) [BAM] proton complexes has been used in aza-Henry reactions to produce α-alkyl-substituted α,β-diamino esters. nih.gov A C2-symmetric catalyst favored the anti-diastereomer, while a non-symmetric C1-catalyst produced the syn-diastereomer with high selectivity. nih.gov This control is attributed to the catalyst's binding cavity and the resulting hydrogen bond contacts that orient the substrates. nih.gov

The table below summarizes research findings on stereocontrolled synthesis of related amino acid ester derivatives.

| Derivative Type | Synthetic Method | Catalyst/Reagent | Key Finding | Stereoselectivity |

|---|---|---|---|---|

| N-Alkylated Phenylalanine Pentyl Ester | Direct N-alkylation with alcohol | Ruthenium-based catalyst (Cat 1) | Efficient mono-alkylation with high stereochemical retention. nih.gov | 92-97% ee retention |

| α-Alkyl-substituted α,β-diamino esters | Aza-Henry Reaction | Chiral bis(amidine) [BAM] complex | Diastereodivergent synthesis controlled by catalyst symmetry. nih.gov | High anti-selectivity (C2-symmetric catalyst) or syn-selectivity (C1-symmetric catalyst) |

| (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate | Strecker Synthesis Pathway | - | Developed specifically as the (S)-enantiomer was found to be the active form, while the (R)-isomer was poorly tolerated. | High enantiomeric purity |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and selective routes to this compound and its N-alkylated analogues, often under milder conditions and with higher atom economy than stoichiometric reactions. Key catalytic strategies include reductive amination and N-alkylation.

Catalytic Reductive N-Alkylation: This is a prominent method for synthesizing secondary and tertiary amines. One approach involves the reaction of a primary or secondary amine with a carboxylic acid in the presence of a reducing agent and a catalyst. A two-phase process has been reported that uses a silane-mediated direct amidation followed by a catalytic reduction step. rsc.org

Direct Catalytic N-Alkylation: The direct alkylation of amines using alcohols is an attractive green chemistry approach, as water is the only byproduct. A ruthenium-based catalytic system has proven effective for the mono-N-alkylation of α-amino acid esters using various alcohols, with high selectivity and yields. nih.gov This avoids the formation of undesired side products often seen in other alkylation methods. nih.gov

Phase Transfer Catalysis (PTC): PTC is particularly useful for reactions involving reactants in immiscible phases (e.g., aqueous and organic). In the synthesis of related N-aryl amino acid esters, phase transfer catalysts like triethylbenzylammonium chloride (TEBA) can accelerate alkylation reactions under mild conditions, achieving near-quantitative yields.

Catalytic Hydrogenation: This is a classic method for reduction steps in a synthetic sequence. For example, in the synthesis of ethyl 2-[(4-methoxyphenyl)amino]acetate, an intermediate nitro group is reduced to an amine using catalytic hydrogenation over a Palladium-on-carbon (Pd/C) catalyst. This method is highly efficient for such transformations.

The table below details various catalytic approaches applicable to the synthesis of this compound and its derivatives.

| Catalytic Method | Catalyst | Substrates | Key Features | Yield |

|---|---|---|---|---|

| Reductive N-Alkylation | Not specified | Primary/secondary amines and carboxylic acids | Two-phase process involving silane-mediated amidation and catalytic reduction. rsc.org | Not specified |

| Direct N-Alkylation with Alcohols | Ruthenium-based (Cat 1) | Amino acid esters and alcohols | High selectivity for mono-alkylation with excellent stereochemistry retention. nih.gov | 66-79% |

| Phase Transfer Catalysis (PTC) Alkylation | Triethylbenzylammonium chloride (TEBA) | 4-Methoxyaniline and ethyl bromoacetate | Accelerates reaction in biphasic systems under mild conditions. | Near-quantitative |

| Catalytic Hydrogenation (Nitro Reduction) | Palladium on Carbon (Pd/C) | Ethyl 2-[(4-methoxyphenyl)nitro]acetate | Efficient reduction of a nitro group to an amine. | 85% (for reduction step) |

| Oxidative Coupling | meta-Chloroperoxybenzoic acid (mCPBA) as oxidant | Ethyl 2-(disubstituted amino)acetates and naphthols/phenols | Direct functionalization of sp3 C-H bonds adjacent to the nitrogen atom. beilstein-journals.org | 30-79% |

Applications of Ethyl 2 Methylamino Acetate in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

Ethyl 2-(methylamino)acetate is recognized as a valuable scaffold in organic synthesis due to its bifunctional nature. biosynth.comsmolecule.comcymitquimica.com The presence of a secondary amine and an ethyl ester group provides two reactive centers that can be selectively modified. smolecule.comevitachem.com The amino group can participate in nucleophilic substitution and addition reactions, while the ester moiety is susceptible to transformations such as reduction to an alcohol or hydrolysis to a carboxylic acid. smolecule.com This dual reactivity makes it an important intermediate for creating more elaborate molecular architectures. For instance, it has been utilized in the synthesis of the ABC ring system of manzamine A, a complex marine alkaloid with potential therapeutic properties. a2bchem.com

The compound's utility extends to the synthesis of various heterocyclic compounds. Its ability to undergo a range of chemical transformations, including oxidation, reduction, and substitution, highlights its versatility as a starting material in multi-step synthetic sequences. smolecule.com

Utilization in the Synthesis of Pharmaceutical Intermediates and Biologically Active Compounds

The structural attributes of this compound make it a key component in the synthesis of a wide array of pharmaceutical intermediates and biologically active molecules. smolecule.com Its derivatives are explored for a variety of potential therapeutic applications. smolecule.comevitachem.com

Precursors for Drug Development

This compound serves as a precursor in the development of new drug candidates. smolecule.comevitachem.com Its structure is a component of more complex molecules that are investigated for their potential to interact with biological targets. For example, it is a known related compound to Anagrelide, a drug used to treat thrombocythemia. smolecule.com The versatility of this compound allows for the generation of diverse molecular libraries for screening in drug discovery programs. evitachem.com

Synthesis of Analgesic and Anti-inflammatory Agents

Derivatives of ethyl acetate (B1210297) are actively investigated for their analgesic and anti-inflammatory properties. nih.gov For instance, a series of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives have been synthesized and tested for their in vivo analgesic and anti-inflammatory activities. nih.gov Some of these compounds exhibited significant activity with reduced ulcerogenic effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Similarly, other studies have explored quinazolin-4(3H)-one derivatives, which are reported to possess notable analgesic and anti-inflammatory effects. researchgate.net The synthesis of pyrazole (B372694) and triazole derivatives bearing a quinazoline (B50416) moiety has also been a subject of research for developing new analgesic agents. mdpi.com

A pivalate-based Michael product, synthesized from ethyl isobutyrate, demonstrated both anti-inflammatory and antinociceptive properties in in-vivo studies. mdpi.com This highlights the broad potential of ethyl acetate derivatives in this therapeutic area.

Intermediates for Fungicidal Agents

The core structure of this compound and its derivatives have been incorporated into molecules with antifungal properties. smolecule.com Research has indicated that compounds containing this structural motif can be effective against various fungal strains. For example, certain compounds with a similar backbone are described as potent antifungal agents useful against pathogens associated with both human and agricultural fungal infections. google.com

Building Blocks for Pyridone and Pyrazole Derivatives

This compound and related compounds are instrumental in the synthesis of pyridone and pyrazole derivatives, which are important heterocyclic scaffolds in medicinal chemistry. The reaction of α,β-unsaturated carbonyl compounds with substances containing an active methylene (B1212753) group, such as ethyl cyanoacetate, in the presence of ammonium (B1175870) acetate can yield substituted 2(1H)-pyridones. tsijournals.com

The synthesis of pyrazole derivatives often involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.comsemanticscholar.org For example, the reaction of hydrazines with β-keto esters can lead to the formation of pyrazoles. researchgate.net Specifically, ethyl acetoacetate (B1235776) is a common starting material in the synthesis of 1,3,5-substituted pyrazoles. semanticscholar.org Various synthetic strategies, including one-pot syntheses and microwave-assisted reactions, have been developed to efficiently produce a wide range of pyrazole derivatives. mdpi.com

Application in Ligand Synthesis for Coordination Chemistry and Catalysis

This compound and its derivatives are employed in the synthesis of ligands for coordination chemistry and catalysis. researchgate.net The nitrogen and oxygen atoms within these molecules can act as donor sites, allowing them to coordinate with metal ions to form stable complexes. These metal complexes can exhibit interesting catalytic properties. derpharmachemica.comsphinxsai.com

For example, Schiff base ligands derived from the condensation of amines with carbonyl compounds can form complexes with transition metals like copper, palladium, and ruthenium. derpharmachemica.comsphinxsai.com These complexes have been investigated for their catalytic activity in various organic transformations, including reduction and cross-coupling reactions. derpharmachemica.comsphinxsai.com The design of ligands can be systematically modified to influence the enantioselectivity of catalytic processes, such as in rhodium-catalyzed hydrogenation reactions. acs.org Multidendate ligands synthesized from related amino acid esters have also been used to create metal complexes with catalytic oxidation properties. researchgate.net

Development of Aminophosphine (B1255530) Ligands for Asymmetric Synthesis

The synthesis of chiral aminophosphine ligands is a significant area of research, as these ligands are crucial for a variety of metal-catalyzed asymmetric reactions. sigmaaldrich.com Asymmetric synthesis aims to produce a specific stereoisomer of a chiral product, a critical requirement in the pharmaceutical and fine chemical industries. sigmaaldrich.com Amino acids and their derivatives, such as this compound, are valuable and readily available precursors for creating these intricate chiral ligands. sigmaaldrich.com

Chiral aminophosphine ligands derived from amino acid scaffolds have demonstrated high efficiency and selectivity in numerous enantioselective reactions. sigmaaldrich.comresearchgate.net These ligands coordinate with transition metals like rhodium, ruthenium, and palladium to form catalysts that can induce high levels of stereocontrol. nih.govrsc.org For instance, bidentate aminophosphine ligands are particularly effective and have been investigated extensively for applications in asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. mdpi.comrsc.org

Research has shown that rhodium complexes of certain phosphinoferrocenylaminophosphine ligands, known as BoPhoz ligands, exhibit exceptionally high enantioselectivities (often >95% ee) and high activity in the asymmetric hydrogenation of dehydro-α-amino acid derivatives and itaconic acid derivatives. nih.gov The structural backbone and the substituents on the phosphorus and nitrogen atoms of the aminophosphine ligand are critical in determining the catalyst's effectiveness. researchgate.netnih.gov The use of precursors like this compound allows for systematic modification of the ligand structure to fine-tune its electronic and steric properties for optimal catalytic performance.

Table 1: Examples of Asymmetric Reactions Catalyzed by Metal-Aminophosphine Complexes

| Catalyst Type | Metal | Asymmetric Reaction | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Phosphinoferrocenylaminophosphine (BoPhoz)-Rh Complex | Rhodium | Hydrogenation | Dehydro-α-amino acids, Itaconic acid derivatives | >95% | nih.gov |

| Aminophosphine-Rh Complex | Rhodium | Hydroformylation | Styrene, Vinyl acetate | Up to 51% | rsc.org |

| Aminophosphine-Pd Complex | Palladium | Allylic Alkylation | 1,3-diphenyl-2-propenyl acetate | Up to 96% | researchgate.net |

Ligands for Metal Complexes in Catalytic Oxidation Reactions

This compound and its parent compound, sarcosine (B1681465), can be converted into ligands suitable for metal complexes used in catalytic oxidation. Dithiocarbamate (B8719985) ligands, which can be synthesized from secondary amines like sarcosine, have the ability to strongly bind and stabilize metal ions, including those in high oxidation states that are often required for oxidation catalysis. researchgate.net

For example, cyclometallated Au(III) dithiocarbamate complexes have been synthesized using derivatives of sarcosine ethyl ester. scispace.com These types of complexes are of interest in various catalytic processes. Similarly, heterobimetallic complexes of Zinc (II) and Tin (IV) with sarcosine-derived dithiocarbamate ligands have been synthesized and characterized. researchgate.net The ligand in these structures acts in a bidentate manner, coordinating to the metal centers. researchgate.net The stability conferred by such ligands to metal ions in high oxidation states is a key attribute for developing effective oxidation catalysts.

Ligands for Organometallic Compounds

The versatility of this compound extends to its use as a precursor for ligands in a broader range of organometallic compounds. researchgate.net Organometallic compounds, which feature at least one chemical bond between a carbon atom of an organic molecule and a metal, are widely used as catalysts in industrial chemistry. nih.govresearchgate.net

A notable example is the synthesis of N-ferrocenoyl peptide derivatives. dcu.ie Ferrocene (B1249389) is a classic organometallic compound. In one study, sarcosine ethyl ester hydrochloride was used to prepare N-ferrocenoyl mono-peptide derivatives. dcu.ie These bioorganometallic compounds, where a redox-active ferrocene unit is coupled to an amino acid ester, are of interest for their electrochemical properties and potential application as biosensors. dcu.ie The synthesis involved coupling ferrocenoyl chloride with sarcosine ethyl ester, yielding an orange-red solid characterized by various spectroscopic and electrochemical methods. dcu.ie

Furthermore, α-amino acid esters, including proline and leucine (B10760876) esters, react with high-valent transition metal halides like NbCl₅, TaF₅, and WCl₆ to form coordination compounds. rsc.org These reactions demonstrate how the functional groups of amino acid esters can directly coordinate with transition metals to create novel organometallic structures. rsc.org

Integration into Materials Science Research

Precursor in Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites where organic and inorganic components are linked at the molecular scale, often through covalent bonds. researchgate.netmdpi.com These materials can exhibit a combination of properties from both components, such as the processability and functionality of organic polymers and the stability and mechanical strength of inorganic materials. researchgate.netrsc.org

This compound can serve as a precursor or a functionalizing agent in the creation of such hybrids. A key application is in the development of sensory materials. For instance, single-walled carbon nanotubes (SWCNTs), an inorganic component, have been functionalized with cavitand receptors designed to selectively bind N-methylammonium species. acs.org These functionalized SWCNTs were shown to act as chemiresistive sensors for the detection of sarcosine and its ethyl ester hydrochloride in water at very low concentrations. acs.org This demonstrates the integration of a sarcosine derivative recognition function into an inorganic material framework to create a sophisticated hybrid sensor. The sol-gel process is a common method for preparing these hybrid materials, allowing for the incorporation of organic molecules into an inorganic matrix under mild conditions. rsc.orgresearchgate.net

Role in Semiconducting Polymer Synthesis

Semiconducting, or conductive, polymers are organic materials that possess electrical conductivity. encyclopedia.pubijopaar.com They are of great interest for applications in electronics, such as transistors, light-emitting diodes, and sensors. researchgate.net The properties of these polymers, including their solubility, processability, and charge transport characteristics, can be tuned by modifying their chemical structure. acs.org

Polysarcosine (pSar), a polymer based on the endogenous amino acid sarcosine (N-methyl glycine), is noted for being highly water-soluble and nonimmunogenic. acs.org The incorporation of such highly soluble side chains onto a polymer backbone is a strategy used to improve the processability of otherwise poorly soluble semiconducting polymers. acs.org Researchers have synthesized cylindrical brush polymers with polysarcosine side chains. acs.org This approach of using sarcosine derivatives can help overcome one of the major challenges in the field of semiconducting polymers: the poor solubility of rigid, conjugated backbones required for efficient charge transport. acs.org By attaching flexible, solubilizing side chains derived from precursors like this compound, it is possible to create materials that combine good electronic properties with the processability needed for device fabrication.

Derivatization Reagents for Solubility Enhancement in Materials

The inherent physicochemical properties of this compound and its derivatives make them effective reagents for enhancing the solubility of various materials. Solubility is a critical factor in diverse fields, from pharmaceutical formulation to polymer processing. chemimpex.comacs.orgrsc.org

In synthetic chemistry, the hydrochloride salt of sarcosine ethyl ester demonstrates improved solubility in certain reaction media compared to its methyl ester counterpart, leading to higher reaction yields and faster reaction rates. rsc.org This highlights its utility as a starting material where solubility is a limiting factor. rsc.org

In pharmaceutical sciences, this compound is valued for its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). chemimpex.com By converting a drug with poor solubility into a more soluble prodrug using a promoiety derived from sarcosine ethyl ester, its delivery characteristics can be significantly improved. pharmainfo.in For example, amide prodrugs of Diclofenac synthesized using sarcosine ethyl ester showed high solubility in various organic solvents, indicating a more lipophilic character which can be beneficial for absorption. pharmainfo.in

In materials science, the principle extends to polymers. Polysarcosine, the polymer of N-methylated glycine (B1666218), is known to be highly water-soluble. acs.org Grafting polysarcosine side chains onto other polymer backbones is a powerful strategy to impart water solubility to the entire macromolecule, making it suitable for biological applications or aqueous processing. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sarcosine ethyl ester |

| Sarcosine |

| Rhodium |

| Ruthenium |

| Palladium |

| Dehydro-α-amino acid |

| Itaconic acid |

| Styrene |

| Vinyl acetate |

| 1,3-diphenyl-2-propenyl acetate |

| Acetonaphthone |

| Dithiocarbamate |

| Gold |

| Zinc |

| Tin |

| Ferrocene |

| Ferrocenoyl chloride |

| Niobium pentachloride |

| Tantalum pentafluoride |

| Tungsten hexachloride |

| Carbon nanotubes |

| Polysarcosine |

Application in Phthalocyanine (B1677752) Synthesis

This compound, often in its hydrochloride salt form (Sarcosine ethyl ester hydrochloride), serves as a key reactant in the synthesis of modified phthalocyanine dyes. scispace.com Research indicates its use in condensation reactions with aldehyde precursors to produce asymmetrical, water-soluble phthalocyanine dyes, which are valuable for applications such as covalent labeling. scispace.com

In these syntheses, the this compound moiety is incorporated into the periphery of the phthalocyanine macrocycle. This functionalization is crucial for tailoring the final properties of the dye, particularly its solubility. The introduction of the N-methylglycinate group can enhance water solubility, a critical attribute for biological and labeling applications. The general approach involves the reaction of a functionalized aldehyde with the sarcosine ethyl ester, leading to a precursor that can then be used to build the complex phthalocyanine structure.

Table 1: Conceptual Reactants for Asymmetrical Phthalocyanine Dye Synthesis

| Reactant Type | Example Compound | Role in Synthesis |

| Amine Component | Sarcosine ethyl ester hydrochloride | Introduces a solubilizing N-methylglycinate group |

| Aldehyde Precursor | Functionalized Benzaldehyde | Forms the backbone for the phthalocyanine precursor |

| --- | --- | --- |

This table illustrates the general components involved in the condensation reaction for creating functionalized phthalocyanine precursors.

Industrial Chemical Applications Beyond Pharmaceuticals

Beyond its role in advanced organic synthesis, this compound is a significant intermediate in the industrial manufacturing of various non-pharmaceutical products. fishersci.ca Its bifunctional nature, containing both an amine and an ester group, allows it to serve as a versatile building block for constructing more complex molecules tailored for specific industrial uses.

Manufacturing of Specialty Chemicals

A primary industrial application of this compound is as an intermediate in the creation of specialty chemicals. fishersci.ca A notable example is its use in the synthesis of antienzyme agents incorporated into toothpaste formulations. fishersci.ca In this context, the compound serves as a starting material that is chemically transformed to produce the final active ingredient.

Furthermore, it is used as a laboratory reagent for the synthesis of other chemical compounds, such as N-methyl-N-nitroso-glycine ethyl ester. fishersci.ca This highlights its role as a fundamental precursor, where it is valued for its ability to introduce the N-methylglycinate ethyl ester scaffold into a target molecule. This versatility makes it a key component in the supply chain for various sectors of the chemical industry.

Table 2: Specialty Chemicals Derived from this compound

| Derived Specialty Chemical | Application/Use |

| Antienzyme Agents | Active ingredients in toothpaste formulations |

| N-methyl-N-nitroso-glycine ethyl ester | Chemical reagent for further synthesis |

| --- | --- |

This table provides examples of specialty chemicals synthesized using this compound as an intermediate.

Biological Activity and Mechanistic Investigations of Ethyl 2 Methylamino Acetate Derivatives

Assessment of Biological Activity of Substituted Compounds

Derivatives of ethyl 2-(methylamino)acetate, a compound belonging to the sarcosine (B1681465) ester family, have been investigated for a wide range of biological activities. The core structure serves as a versatile scaffold for the synthesis of molecules with potential applications in medicinal chemistry. Research has demonstrated that substitutions on this scaffold can lead to compounds with significant antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.

For instance, certain derivatives have shown notable antibacterial activity. Studies on quinoxaline-based compounds, which incorporate an amine-substituted structure, revealed good to moderate activity against bacteria like S. aureus and B. subtilis. nih.gov Specifically, compounds with particular substitutions exhibited minimum inhibitory concentrations (MICs) as low as 4–16 μg/mL against S. aureus. nih.gov Similarly, analogues of clathrodin (B1669156) and oroidin, which are marine alkaloids, have been synthesized and screened for antimicrobial properties, with some 4-phenyl-2-aminoimidazole derivatives showing MIC90 values of 12.5 µM against Gram-positive bacteria. mdpi.com Preliminary studies on ethyl 2-(N-methylacetamido)acetate suggested it possesses antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus, inhibiting bacterial growth by over 60% at concentrations of 100 µg/mL.

Beyond antimicrobial effects, anti-inflammatory activity has also been reported. In a study using rat models, ethyl 2-(N-methylacetamido)acetate demonstrated a significant reduction in inflammation. Furthermore, derivatives of 8-(methylamino)-2-oxo-1,2-dihydroquinoline have been identified as potent inhibitors of E. coli DNA gyrase, a crucial bacterial enzyme, highlighting their potential as antibacterial agents. acs.orgnih.gov The diverse biological activities are often a result of the compound's ability to interact with specific molecular targets, such as enzymes or cellular receptors. evitachem.com

| Compound/Derivative Class | Biological Activity | Test Model/Organism | Key Findings | Reference |

| Ethyl 2-(N-methylacetamido)acetate | Antibacterial | E. coli, S. aureus | >60% growth inhibition at 100 µg/mL | |

| Ethyl 2-(N-methylacetamido)acetate | Anti-inflammatory | Rat model (carrageenan-induced) | ~50% reduction in paw swelling | |

| 8-(Methylamino)-2-oxo-1,2-dihydroquinoline derivatives | DNA Gyrase Inhibition | E. coli DNA gyrase | IC₅₀ value as low as 0.0017 μM for compound 13e | acs.orgnih.gov |

| Quinoxaline C-2 amine-substituted analogues | Antibacterial | S. aureus, B. subtilis, E. coli | MICs of 4–16 μg/mL against S. aureus for compounds 5m-5p | nih.gov |

| Pyridine-2-carboxaldehyde thiosemicarbazone derivatives | Ribonucleotide Reductase Inhibition | L1210 leukemia cells | IC₅₀ values of 1.0-1.4 µM | nih.gov |

**4.2. Mechanistic Studies of Bioactive Derivatives

The biological effects of many this compound derivatives are rooted in their ability to inhibit specific enzymes. The mechanism of action often involves the compound binding to the active site of an enzyme, thereby blocking its normal function. This interaction can be competitive, non-competitive, or uncompetitive, depending on the compound's structure and the enzyme's characteristics.

A prominent example is the inhibition of DNA gyrase by 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives. acs.orgnih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication. These inhibitors bind to the GyrB subunit of the enzyme, which houses the ATPase activity necessary for its function. nih.gov Thermodynamic studies, such as isothermal titration calorimetry (ITC), have been used to investigate the binding of these inhibitors, revealing that the N-methylamino moiety at the C8 position of the quinolinone core is crucial for potent inhibition. acs.org

Other examples of enzyme inhibition include:

Ribonucleotide Reductase Inhibition : Derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, such as 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino) analogues, are potent inhibitors of ribonucleotide reductase. This enzyme is critical for DNA synthesis, and its inhibition can halt cell proliferation, which is a key mechanism for their antineoplastic activity. nih.gov

Histone Deacetylase (HDAC) Inhibition : Methyl analogs of ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate have demonstrated HDAC inhibitory activity, suggesting potential applications in cancer therapy. vulcanchem.com

General Enzyme Modulation : Other derivatives, like ethyl 2-(N-methylacetamido)acetate, may act as substrates for enzymes such as esterases, which hydrolyze the ester group. This can release an active form of the molecule or modulate metabolic pathways. Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride has also been shown to inhibit enzymes involved in microbial metabolism.

The methylamino group present in these derivatives is a key structural feature found in many neuroactive compounds, suggesting a potential for these molecules to modulate neurotransmitter systems. This modulation can occur through various mechanisms, including direct interaction with neurotransmitter receptors or by affecting the function of transporter proteins that regulate neurotransmitter concentrations in the synapse.

Research on related compounds provides insight into these potential mechanisms:

GABAergic System Modulation : Studies on methyl 4-(methylamino)butanoate (MMAB) indicate it may possess neuroprotective properties by modulating neurotransmitter systems, possibly interacting with the GABA (gamma-aminobutyric acid) system. Pharmacological studies have shown that MMAB can influence GABAergic activity, which is critical for regulating neuronal excitability.

Glycine (B1666218) Receptor Interaction : Sarcosine (N-methylglycine), the parent amino acid of this compound, is known to be a glycine transporter 1 (GlyT1) inhibitor. Its ester derivatives, such as sarcosine methyl ester, are used in neuroscience research to study the role of glycine and its receptors, which are implicated in various neurological and psychiatric conditions. chemimpex.com

Monoamine Transporter Interaction : The broader class of phenethylamines, which share structural similarities with some derivatives, are well-known modulators of monoamine neurotransmitter systems (dopamine, norepinephrine, serotonin). wikipedia.org Psychoactive alkaloids like ibogaine (B1199331) and its analogs, for example, inhibit both the vesicular monoamine transporter 2 (VMAT2) and the serotonin (B10506) transporter (SERT), altering neurotransmitter dynamics at the synapse. biorxiv.org This dual inhibition provides a model for how methylamino-containing compounds could exert complex effects on neurotransmission. biorxiv.org

Blockade of certain receptors, like the GABA(B) receptor by antagonists, has been shown to facilitate neurotransmitter release at spinal dorsal horn synapses, indicating that compounds interacting with such systems can have a profound impact on neuronal signaling. nih.gov

The antioxidant potential of derivatives of this compound, particularly their corresponding alcohol forms, is an area of scientific interest. Antioxidants can neutralize harmful free radicals, and this activity is often linked to specific structural features. Amino acids and their derivatives, including esters and alcohols, have been noted for their antioxidant properties. brewingforward.comresearchgate.net

The antioxidant activity of related compounds often depends on several factors:

Hydroxyl Group Position : For aromatic alcohol derivatives, the presence and position of hydroxyl (-OH) groups on the aromatic ring are critical. mdpi.com For example, in a study of hexanoic acid esters of aromatic alcohols, vanillyl alcohol and its ester, which contain both a hydroxyl and a methoxy (B1213986) group on the phenyl ring, showed the highest antioxidant activities. mdpi.com

Amino Acid Residues : The amino acid portion of the molecule can contribute significantly to antioxidant capacity. Aromatic amino acids and residues like Tyr, Met, Lys, Cys, and His are known to exhibit antioxidant activity by acting as proton donors to terminate radical chain reactions. elsevier.es

Hydrophobicity : Peptides and derivatives containing hydrophobic amino acids can exhibit higher antioxidant activity. elsevier.es This is because increased hydrophobicity may improve the interaction between the antioxidant molecule and hydrophobic targets like cell membranes, enhancing bioavailability and interaction with oxidants. elsevier.es

Ester and Alcohol Forms : In a recent study, novel natural alcohol esters of amino acids (NAEAAs) were synthesized and incorporated into a biopolymer film. nih.gov These NAEAAs, which hydrolyze into amino acids and natural alcohols, contributed to the film's exceptional antioxidant and antibacterial properties. nih.gov The antioxidant effectiveness was demonstrated by a significant DPPH radical scavenging rate. nih.gov

Understanding the biological activity of this compound derivatives requires detailed studies of their interactions with molecular targets within biological systems. These interactions are governed by the compound's three-dimensional structure and its physicochemical properties, which dictate its binding affinity for enzymes and receptors. evitachem.com

Several approaches are used to investigate these interactions:

Binding and Inhibition Assays : A primary method involves assessing the compound's ability to bind to a specific target, such as an enzyme or receptor, and modulate its activity. evitachem.com For example, ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate is studied for its binding affinity to biological molecules, which could lead to enzyme inhibition or activation. evitachem.com Similarly, derivatives like ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride are used in studies to investigate interactions with enzymes involved in metabolic pathways. smolecule.com

Spectroscopic Techniques : Methods like fluorescence quenching are employed to study the interaction dynamics between a compound and a biological target. smolecule.com These experiments can reveal binding constants and provide insight into the nature of the interaction.

Structural Contribution to Interaction : The functional groups on the derivative play a defined role in biological interactions. The methylamino group can participate in hydrogen bonding and may be protonated at physiological pH, affecting bioavailability and receptor binding. vulcanchem.com Ester groups can enhance lipophilicity, improving membrane permeability, and may also act as prodrug moieties that are hydrolyzed in vivo to release the active form of the compound. vulcanchem.com In acetohydrazide derivatives, the hydrazide group provides hydrogen bond donors and acceptors, contributing to binding affinity with biological receptors. vulcanchem.com

These interaction studies are crucial for elucidating the mechanisms of action and for the rational design of more potent and selective derivatives. smolecule.com

Antioxidant Activity of Related Alcohol Derivatives

Exploration of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. By systematically modifying parts of the molecule—such as the amino group, the ester, or other substituents—researchers can identify key structural features responsible for potency and selectivity. publish.csiro.auresearchgate.net

Key SAR findings from various studies include:

The Importance of the Methylamino Group : In the development of 8-oxo-1,2-dihydroquinoline derivatives as DNA gyrase inhibitors, the introduction of an N-methylamino moiety at the C8 position was found to be critical. acs.org This single modification led to a more than 5,200-fold improvement in enzyme-inhibitory activity compared to the analogue with a proton at the same position. acs.org

Influence of Substituents on Activity : In a series of 2-aminoacetamide derivatives acting as PPARα/γ dual agonists, the nature of the amine substituent significantly impacted activity. Replacing a hydrogen with a methyl group on the amide nitrogen (e.g., compound 4b) was a key modification in developing potent agonists. jst.go.jp Similarly, for pyrimidine-4-carboxamides, an N-methylphenethylamine group was found to be important for inhibitory activity, with an ethylene (B1197577) linker between the amine and the phenyl ring being optimal. acs.org

Effect of Lipophilicity and Steric Hindrance : The lipophilicity, often modulated by the ester group or other substituents, affects membrane permeability and bioavailability. vulcanchem.comvulcanchem.com For instance, the ethyl ester in ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate enhances lipophilicity and can act as a prodrug. vulcanchem.com In another study on 4H-chromene derivatives, exploring the impact of lipophilicity by changing substituents from diallylic to dicyclopropylmethyl was a key strategy. nih.gov Steric hindrance also plays a role; in one study, introducing dimethyl groups improved SGLT1 inhibitory activity and selectivity. jst.go.jp

Conformational Restriction : Restricting the conformation of a flexible side chain can enhance potency. In one SAR study, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure increased inhibitory potency threefold. acs.org

| Compound Series | Structural Modification | Effect on Biological Activity | Reference |

| 2-Oxo-1,2-dihydroquinolines | Addition of N-methylamino group at C8 position | >5200-fold increase in DNA gyrase inhibition | acs.org |

| Pyrimidine-4-carboxamides | Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | 3-fold increase in inhibitory potency | acs.org |

| 2-Aminoacetamide Derivatives | Introduction of a methyl group on the amide nitrogen | Key for potent PPARα/γ dual agonism | jst.go.jp |

| 4H-Chromene Derivatives | Variation of substituent on the phenyl ring (e.g., 4'-pyridinyl) | 4'-pyridinyl showed greatest improvement in potency over the parent compound | nih.gov |

| 2-(Ethyl(methyl)amino)acetohydrazide | Presence of ethyl(methyl)amino group | Affects lipophilicity and membrane permeability | vulcanchem.com |

Influence of Substituents on Biological Potency

The biological potency of derivatives based on the this compound scaffold is significantly modulated by the nature and position of various substituent groups. Research into structure-activity relationships (SAR) has demonstrated that minor alterations to the molecular structure can lead to substantial changes in biological effect.

The position of a substituent is critical. For instance, in acridine-4-carboxamide analogues derived from a methylamino precursor, a dramatic decrease in acridine (B1665455) basicity and cytotoxic effects was observed when the functional group was at the 4-position compared to the 9-position. nih.gov This highlights that the geometric arrangement and resulting electronic properties are key determinants of potency. nih.gov

The type of functional group also plays a crucial role. In one study of 4H-chromene derivatives, the size and flexibility of ester groups at the 3 and 4 positions were found to be important for cytotoxicity. nih.gov A comparison of analogues showed a 13-fold difference in cytotoxicity between a methyl and an n-butyl substituent. nih.gov Furthermore, reducing the flexibility at these positions by introducing dipropargyl esters or a cyclopropylmethyl group improved activity compared to more flexible diallyl or n-butyl groups. nih.gov

Specific chemical moieties can be essential for activity. In a series of 2-aminobenzothiazoles, the N-propyl imidazole (B134444) moiety was found to be critical for antibacterial activity against Staphylococcus aureus. nih.gov Similarly, for quinolone derivatives, the presence of a 3-carboxyl ester group was vital for antimalarial activity; its replacement with a 3-carboxylic acid or amide group abolished the effect. nih.gov The electronic influence of substituents is also a determining factor. The presence of fluorine atoms, such as in ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate, contributes to the molecule's electronic profile, which can influence binding interactions with biological targets. vulcanchem.com In pyrimidine (B1678525) derivatives, the methylthio group was found to contribute to lipophilicity, which can enhance membrane permeability.

Table 1: Influence of Ester Substituents on Cytotoxicity of 4H-Chromene Analogs

This table illustrates the effect of increasing the alkyl chain length of the ester substituent on the cytotoxic potency of 4H-chromene derivatives, based on data from a structure-activity relationship study. nih.gov

Correlation Between Molecular Structure and Antimicrobial Activity

The nature of the heterocyclic core is fundamental. Studies have shown that compounds incorporating triazole or thiadiazole rings possess antimicrobial properties. clockss.org Specifically, thiadiazole derivatives were found to be more active against fungal pathogens than bacterial ones. clockss.org Similarly, the synthesis of novel compounds based on a thieno[2,3-c]isoquinoline moiety has yielded derivatives with promising activities against pathogenic bacteria and fungi. acs.org

Substituents significantly influence antimicrobial potency. In a series of synthesized triazolopyridine derivatives, compound 6c showed notable antibacterial potential against S. aureus and E. coli, with zones of inhibition of 12 mm and 18 mm, respectively, at a concentration of 5 mg/mL. dovepress.com In contrast, several other related compounds showed no antimicrobial activity at the same concentration. dovepress.com For pyrimidine derivatives, the inclusion of a methylthio group was shown to enhance antimicrobial efficacy by increasing lipophilicity and thus improving membrane permeability. These compounds demonstrated significant inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria at concentrations below 100 µg/mL.

Further studies have quantified the antimicrobial activity of various structural analogs. For example, certain novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines exhibited high activity against all tested bacterial genera, with Minimum Inhibitory Concentration (MIC) values ranging from 7.0 to 9.0 μg/mL. acs.org The evaluation of a series of N-sulfonamide 2-pyridones also identified several compounds with significant antimicrobial activities against both bacterial and fungal strains. acs.org

Table 2: Antimicrobial Activity of Selected Heterocyclic Derivatives

This table summarizes reported antimicrobial activities for various derivatives, demonstrating the structure-activity correlation. acs.orgdovepress.comacs.org

Structural Modifications and their Impact on Therapeutic Efficacy

Strategic structural modifications of this compound derivatives are a key aspect of medicinal chemistry, aimed at enhancing their therapeutic efficacy. These modifications can improve pharmacokinetic properties, target affinity, and biological stability.

One common strategy is the use of a prodrug approach. The ethyl ester group in compounds like ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate can serve as a prodrug moiety. vulcanchem.com This ester group enhances the compound's lipophilicity, which can improve its absorption. vulcanchem.com In the body, the ester is often hydrolyzed by enzymes called carboxylesterases to release the active carboxylic acid form. vulcanchem.com

Another significant modification involves altering the core scaffold to create novel therapeutic opportunities. For example, the development of "pentacycline" analogs, which feature an additional benzene (B151609) ring fused to the tetracycline (B611298) D-ring, creates new sites for derivatization. nih.gov This structural change can lead to compounds with promising antibacterial activity against both Gram-positive and Gram-negative organisms, including drug-resistant strains. nih.gov

Modifications can also be made to enhance stability and target interaction, particularly in the context of advanced therapeutics like antisense oligonucleotides (ASOs). The introduction of a 2'-O-[2-(methylamino)-2-oxoethyl] (2'-O-NMA) group onto the ribose backbone of an ASO is a structural modification that increases its binding affinity to the target RNA. researchgate.net This modification, similar to others like 2'-O-methoxyethyl (MOE), also improves nuclease stability, which is a critical factor for the in vivo efficacy of oligonucleotide-based drugs. researchgate.net These changes are designed to improve metabolic stability and increase the therapeutic potential of the molecule. researchgate.net

Table 3: Chemical Compounds Mentioned

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied in chemistry to calculate molecular properties such as optimized geometries, total energies, and electron densities with a favorable balance between accuracy and computational cost. mdpi.comaps.org For a molecule like Ethyl 2-(methylamino)acetate, DFT calculations can be used to determine its most stable three-dimensional structure by finding the minimum energy conformation.

Researchers utilize DFT to compute various parameters that offer a deeper understanding of the molecule. These calculations can predict vibrational frequencies (infrared spectra), which can be compared with experimental data for structural validation. nih.gov Furthermore, DFT is the foundation for calculating the electronic properties discussed in the following sections, including frontier molecular orbitals and electrostatic potential maps, which are essential for predicting the molecule's reactivity and interaction sites. dntb.gov.uaresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are at the forefront of molecular interactions. researchgate.net

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. bioline.org.brresearchgate.net A small energy gap (ΔE) between the HOMO and LUMO suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govsamipubco.com For aliphatic esters and amines like this compound, the HOMO is typically localized on the nitrogen and carbonyl oxygen atoms, while the LUMO is often centered on the carbonyl carbon, which acts as the primary electrophilic site. ucsb.edu

Table 1: Representative Frontier Orbital Energy Data for an Organic Ester This table presents typical values obtained from DFT calculations for molecules structurally related to this compound, as specific published data for the title compound is not available.

| Parameter | Energy (eV) | Implication for Reactivity |

| EHOMO | -6.15 | Indicates the capacity to donate electrons (nucleophilic character). |

| ELUMO | -1.52 | Indicates the capacity to accept electrons (electrophilic character). |

| Energy Gap (ΔE) | 4.63 | A moderate gap suggests a balance of stability and reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential.

Typically, red or yellow areas indicate negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic sites. For this compound, these regions would be concentrated around the electronegative oxygen atoms of the carbonyl group. Blue areas represent positive electrostatic potential, which are electron-deficient and correspond to electrophilic sites, likely found around the hydrogen atoms attached to the nitrogen and carbon atoms. researchgate.net This visual representation helps in understanding non-covalent interactions, such as hydrogen bonding, and predicting how the molecule will interact with other chemical species. researchgate.net

HOMO and LUMO Energy Analysis in Relation to Reactivity

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide insights into the dynamic behavior of molecules and their interactions with larger biological systems.

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Due to the presence of several single bonds, this compound is a flexible molecule that can adopt numerous conformations. Molecular mechanics is a computational method that can efficiently explore the potential energy surface of the molecule by rotating its flexible bonds. tdl.org

By performing a systematic search, such as a potential energy scan (PES), researchers can identify the low-energy, stable conformers. nih.gov This analysis is crucial for understanding which shapes the molecule is most likely to adopt in different environments, which in turn influences its physical properties and how it can bind to a biological target.

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. chemmethod.com This method is fundamental in drug discovery for assessing the binding affinity and mode of interaction between a potential drug candidate and its biological target. beilstein-journals.org

In a hypothetical docking study, this compound could be docked into the active site of an enzyme to evaluate its inhibitory potential. The simulation would predict the binding energy (often in kcal/mol), which indicates the stability of the complex, and reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. chemmethod.combeilstein-journals.org For instance, the secondary amine (N-H) group and the carbonyl oxygen of this compound could act as hydrogen bond donors and acceptors, respectively, forming key interactions within a receptor's binding pocket.

Table 2: Illustrative Molecular Docking Results for a Ligand in a Protein Active Site This table provides a hypothetical example of the data generated from a molecular docking study.

| Parameter | Value/Description |

| Target Protein | Hypothetical Human Kinase |

| Binding Energy (Affinity) | -7.2 kcal/mol |

| Interacting Residues | VAL 25, LEU 88, ASP 145 |

| Interaction Types | Hydrogen bond with ASP 145; Hydrophobic interactions with VAL 25, LEU 88. |

Conformational Analysis using Molecular Mechanics

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical properties. These models are built by calculating molecular descriptors that quantify various aspects of a molecule's structure and then using statistical methods, such as multiple linear regression, to find an equation that best describes the relationship between these descriptors and the observed activity.

While specific QSAR models dedicated to this compound are not extensively documented in public literature, the methodology can be applied to predict a wide range of its properties. QSAR models are used to forecast biological activities, such as enzyme inhibition, and physicochemical properties relevant to environmental fate and toxicity, including hydrophobicity and electronic characteristics.

The predictive power of a QSAR model relies on the selection of relevant molecular descriptors. These descriptors are numerical values derived from the chemical structure that encode information about the molecule's topological, geometrical, and electronic features. For instance, studies on related organic molecules have used descriptors calculated through quantum chemical methods to predict properties like corrosion inhibition efficiency. These descriptors include the energy of the highest occupied molecular orbital (EHOMO), which relates to a molecule's ability to donate electrons, and the energy of the lowest unoccupied molecular orbital (ELUMO), which indicates its electron-accepting ability.

The table below details common molecular descriptors used in QSAR studies and their general significance.

Table 1: Common Molecular Descriptors in QSAR Modeling

| Descriptor | Symbol | Significance |

|---|---|---|

| Energy of Highest Occupied Molecular Orbital | EHOMO | Indicates the molecule's capacity to donate electrons; higher values suggest stronger electron-donating ability. |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the molecule's capacity to accept electrons; lower values suggest stronger electron-accepting ability. |

| Energy Gap | ΔE | The difference between ELUMO and EHOMO; a small energy gap suggests higher reactivity. |

| Dipole Moment | µ | Measures the polarity of the molecule, which influences its solubility and interactions with polar receptors. |

| Log P (Octanol-Water Partition Coefficient) | logP | A measure of hydrophobicity, which affects a molecule's absorption, distribution, and membrane permeability. |

| Molecular Polar Surface Area | PSA | The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule; it correlates with drug transport properties. |

| Electronegativity | χ | Describes the atom's ability to attract electrons in a chemical bond. |

By developing a QSAR model with these and other descriptors for a class of compounds including this compound, one could predict its potential biological activities or ecotoxicological properties.

Computational Analysis of Degradation Pathways

Computational chemistry is instrumental in analyzing the potential degradation pathways of a chemical compound. By using methods like Density Functional Theory (DFT), researchers can model reaction mechanisms, identify transition states, and calculate activation energies to determine the most likely ways a molecule will break down under various conditions.

For this compound, two primary degradation pathways are anticipated: hydrolysis and thermal decomposition.

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, where the ester linkage is cleaved by water to yield 2-(methylamino)acetic acid (sarcosine) and ethanol (B145695). Computational models can simulate this reaction to determine its rate under different pH conditions and to identify intermediates.

Thermal Decomposition: Theoretical studies on the pyrolysis of simple ethyl esters suggest that they can undergo thermal decomposition through a concerted, asynchronous process via a six-membered cyclic transition state. In this mechanism, a beta-hydrogen from the ethyl group is transferred to the carbonyl oxygen, leading to the formation of an alkene (ethene) and the corresponding carboxylic acid (2-methylaminoacetic acid). Computational analysis can confirm if this pathway is energetically favorable for this compound and calculate the activation barrier for the reaction.